molecular formula C18H17NO3 B15339120 3-[4-(Benzyloxy)-3-indolyl]propanoic Acid

3-[4-(Benzyloxy)-3-indolyl]propanoic Acid

Katalognummer: B15339120
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: LHDZJNIKEZZTAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD31977934, also known as 3-[4-(benzyloxy)-3-indolyl]propanoic acid, is a compound with the molecular formula C18H17NO3 and a molecular weight of 295.33 g/mol . This compound is part of the indole class of organic compounds, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 3-[4-(benzyloxy)-3-indolyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and benzyl bromide.

    Reaction Conditions: The key steps include the alkylation of indole with benzyl bromide under basic conditions to form the benzyloxy indole intermediate. This intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid moiety.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like column chromatography and recrystallization are often employed for purification.

Analyse Chemischer Reaktionen

3-[4-(benzyloxy)-3-indolyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-[4-(benzyloxy)-3-indolyl]propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[4-(benzyloxy)-3-indolyl]propanoic acid involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

3-[4-(benzyloxy)-3-indolyl]propanoic acid can be compared with other indole derivatives:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C18H17NO3

Molekulargewicht

295.3 g/mol

IUPAC-Name

3-(4-phenylmethoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H17NO3/c20-17(21)10-9-14-11-19-15-7-4-8-16(18(14)15)22-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12H2,(H,20,21)

InChI-Schlüssel

LHDZJNIKEZZTAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.